3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine 3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine
Brand Name: Vulcanchem
CAS No.: 866050-50-2
VCID: VC4587870
InChI: InChI=1S/C20H13N5O2S/c26-25(27)16-12-7-13-21-19(16)28-20-22-17(14-8-3-1-4-9-14)18(23-24-20)15-10-5-2-6-11-15/h1-13H
SMILES: C1=CC=C(C=C1)C2=C(N=NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-])C4=CC=CC=C4
Molecular Formula: C20H13N5O2S
Molecular Weight: 387.42

3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine

CAS No.: 866050-50-2

Cat. No.: VC4587870

Molecular Formula: C20H13N5O2S

Molecular Weight: 387.42

* For research use only. Not for human or veterinary use.

3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine - 866050-50-2

Specification

CAS No. 866050-50-2
Molecular Formula C20H13N5O2S
Molecular Weight 387.42
IUPAC Name 3-(3-nitropyridin-2-yl)sulfanyl-5,6-diphenyl-1,2,4-triazine
Standard InChI InChI=1S/C20H13N5O2S/c26-25(27)16-12-7-13-21-19(16)28-20-22-17(14-8-3-1-4-9-14)18(23-24-20)15-10-5-2-6-11-15/h1-13H
Standard InChI Key BWNJAGVIXDXVNI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N=NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-])C4=CC=CC=C4

Introduction

Overview of Key Findings

The heterocyclic compound 3-[(3-nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine (PubChem CID: 6404575) represents a structurally complex 1,2,4-triazine derivative with a molecular formula of C20_{20}H13_{13}N5_5O2_2S and a molecular weight of 387.4 g/mol . Characterized by a 1,2,4-triazine core substituted at the 3-position with a (3-nitro-2-pyridinyl)sulfanyl group and at the 5- and 6-positions with phenyl rings, this compound exhibits unique electronic and steric properties that distinguish it from related triazine derivatives . While direct applications of this specific compound remain underexplored in the literature, its structural features suggest potential relevance in materials science, coordination chemistry, and pharmaceutical research.

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a central 1,2,4-triazine ring (a six-membered heterocycle with three nitrogen atoms at positions 1, 2, and 4). Key substitutions include:

  • A 3-nitro-2-pyridinylsulfanyl group at position 3, introducing a sulfur atom bridged to a nitro-substituted pyridine ring.

  • Phenyl groups at positions 5 and 6, contributing steric bulk and aromatic conjugation .

Table 1: Key Structural and Identifier Data

PropertyValueSource
Molecular FormulaC20_{20}H13_{13}N5_5O2_2S
Molecular Weight387.4 g/mol
CAS Registry Number866050-50-2
IUPAC Name3-[(3-Nitropyridin-2-yl)sulfanyl]-5,6-diphenyl-1,2,4-triazine

The nitro group on the pyridine ring enhances electron-withdrawing effects, while the sulfanyl linker may facilitate redox activity or coordination with metals . The phenyl groups at C5 and C6 create a sterically crowded environment, potentially influencing reactivity in cycloaddition or substitution reactions .

Physicochemical Properties

Computed Descriptors

Although experimental data on melting point, boiling point, and solubility are unavailable, computational models predict physicochemical properties critical for drug discovery and materials design:

  • Polar Surface Area (PSA): Estimated to be high due to the nitro group and multiple nitrogen atoms, suggesting limited membrane permeability .

  • LogP (Partition Coefficient): Predicted to be moderate (~3–4), balancing hydrophobic phenyl groups and polar nitro/sulfanyl functionalities .

Table 2: Comparative Analysis with Related 1,2,4-Triazines

CompoundSubstituents (Position)Molecular WeightKey Features
3-(4-Chlorophenyl)-5,6-diphenyl-1,2,4-triazine 3-(4-ClC6_6H4_4), 5,6-Ph343.8 g/molChlorophenyl enhances electrophilicity
Target Compound 3-(3-NO2_2-pyridinyl-S-), 5,6-Ph387.4 g/molNitropyridinyl-sulfanyl introduces redox activity

The nitro group in the target compound differentiates it from chlorophenyl-substituted analogs, potentially altering electronic properties and reactivity patterns .

Challenges and Future Perspectives

Current limitations include the absence of synthetic protocols and experimental property data. Future work should prioritize:

  • Synthesis Optimization: Leveraging methods for analogous triazines, such as oxidative ring expansion or cycloaddition reactions .

  • Electrochemical Studies: Profiling redox behavior linked to the nitro and sulfanyl groups.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

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